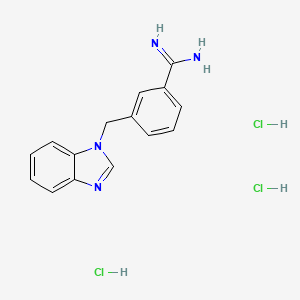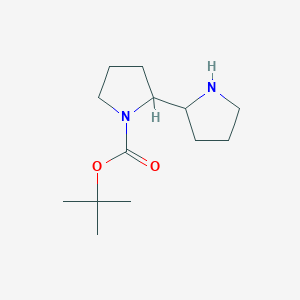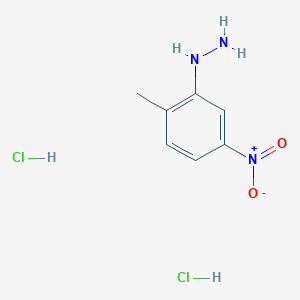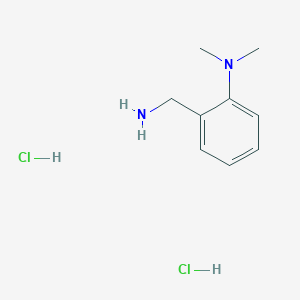![molecular formula C17H23ClN2O5 B1519627 5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid hydrochloride CAS No. 1179378-09-6](/img/structure/B1519627.png)
5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure analysis of this compound would require detailed information such as X-ray diffraction data or NMR spectroscopy data, which are not available in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its chemical structure and the conditions under which it is subjected. The search results do not provide specific information about the chemical reactions of this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and solubility. The search results do not provide specific information about the physical and chemical properties of this compound .Scientific Research Applications
Receptor Occupancy and Drug Development
One study examined the receptor occupancy of a novel antagonist targeting the 5-Hydroxytryptamine1A (5-HT(1A)) receptors, implicated in the pathophysiology of anxiety and depression. This research underscores the potential application of compounds similar to "5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid hydrochloride" in developing treatments for mood disorders. The antagonist studied demonstrated significant occupancy of 5-HT(1A) receptors in the human brain, correlating with plasma levels and indicating minimal acute side effects at doses achieving high occupancy (Rabiner et al., 2002).
Metabolic Pathways and Drug Disposition
Another aspect of research focuses on the metabolism and disposition of drugs, as seen in a study on Venetoclax, a B-cell lymphoma-2 inhibitor. Although not the same compound, understanding the metabolic pathways and disposition of similar complex molecules can inform the development of more effective and safer therapeutic agents. The study detailed the absorption, metabolism, and excretion pathways in humans, highlighting the importance of hepatic metabolism and the role of gut bacteria in forming metabolites (Liu et al., 2017).
Therapeutic Applications
Research into compounds with similar structures often explores their therapeutic potential across various medical conditions. For example, the investigation into MCC-135's efficacy in preserving left ventricular function post-myocardial infarction showcases the potential therapeutic applications of such compounds. Despite the study finding no significant benefits in the target population, this research pathway is crucial for discovering new treatments (Jang et al., 2008).
Novel Drug Candidates for Psychiatric Disorders
Exploring the effects of novel drug candidates on psychiatric disorders is another area of application. A study on 5-Aminosalicylic acid for treating distal ulcerative colitis, although not directly related to "this compound," illustrates the process of testing and validating new treatments for chronic conditions, highlighting the potential for discovering novel therapeutic agents for psychiatric disorders as well (Friedman et al., 1986).
Mechanism of Action
Target of Action
The primary targets of this compound are the D2 and D3 receptors in the brain’s substantia nigra striatum and the midbrain cortex . These receptors play a crucial role in the regulation of dopamine, a neurotransmitter that is involved in reward, motivation, memory, and motor control.
Mode of Action
The compound acts as a dopamine agonist, stimulating the D2 and D3 receptors in the substantia nigra striatum and the midbrain cortex . This stimulation provides an effective dopamine effect, which can have various clinical applications.
Result of Action
The stimulation of the D2 and D3 receptors by this compound can lead to an increase in dopamine activity. This can result in improved motor control and reward response, which can be beneficial in the treatment of conditions such as Parkinson’s disease . Additionally, it has been shown to counteract age-related memory impairment by improving memory and attention as well as increasing the velocity of psychomotor reactions and lability of nervous processes .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with dopamine receptors, acting as a dopamine agonist . This interaction is crucial for its potential use in treating neurological disorders. Additionally, the compound may interact with α2-adrenergic receptors, displaying antagonist properties . These interactions highlight the compound’s versatility in modulating biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with dopamine receptors can enhance memory and attention, as well as increase the velocity of psychomotor reactions . These effects are particularly relevant in the context of age-related memory impairment and other cognitive disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor against aldehyde binding in certain enzymes, forming direct interactions with active-site residues . This mechanism is essential for its potential therapeutic applications, as it can modulate enzyme activity and influence various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its therapeutic effects for extended periods, with a half-life ranging from 1.7 to 6.9 hours . This stability is crucial for its potential use in long-term treatments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate biochemical pathways without causing significant adverse effects. At higher doses, it may exhibit toxic effects, highlighting the importance of dosage optimization in therapeutic applications . Understanding these dosage effects is essential for developing safe and effective treatments.
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes metabolism to form hydroxylated derivatives, which are then excreted through the kidneys . This metabolic process is crucial for the compound’s clearance from the body and its overall pharmacokinetic profile. Additionally, the compound’s interaction with specific enzymes and cofactors can influence metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported through various cellular transporters and binding proteins, which influence its localization and accumulation . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall therapeutic effects.
Properties
IUPAC Name |
5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5.ClH/c20-16(2-1-3-17(21)22)19-8-6-18(7-9-19)11-13-4-5-14-15(10-13)24-12-23-14;/h4-5,10H,1-3,6-9,11-12H2,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWZYCGPQQZAJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate](/img/structure/B1519554.png)
![N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]-2-nitrobenzene-1-sulfonamide](/img/structure/B1519555.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine](/img/structure/B1519557.png)

![2-{[2-(4-Sulfamoylphenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B1519560.png)
![2-[4-(2,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1519561.png)


